Cas no 2580102-69-6 (rac-(1R,2S)-2-({[(benzyloxy)carbonyl]amino}methyl)cyclobutane-1-carboxylic acid)
rac-(1R,2S)-2-({[(benzyloxy)carbonyl]amino}methyl)cyclobutane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2580102-69-6
- EN300-6975715
- rac-(1R,2S)-2-({[(benzyloxy)carbonyl]amino}methyl)cyclobutane-1-carboxylic acid
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- Inchi: 1S/C14H17NO4/c16-13(17)12-7-6-11(12)8-15-14(18)19-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,18)(H,16,17)/t11-,12-/m1/s1
- InChI Key: MOUYDHPTFQBAID-VXGBXAGGSA-N
- SMILES: OC([C@@H]1CC[C@@H]1CNC(=O)OCC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 263.11575802g/mol
- Monoisotopic Mass: 263.11575802g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 325
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 75.6Ų
rac-(1R,2S)-2-({[(benzyloxy)carbonyl]amino}methyl)cyclobutane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6975715-0.05g |
rac-(1R,2S)-2-({[(benzyloxy)carbonyl]amino}methyl)cyclobutane-1-carboxylic acid |
2580102-69-6 | 95.0% | 0.05g |
$1188.0 | 2025-03-12 | |
| Enamine | EN300-6975715-0.1g |
rac-(1R,2S)-2-({[(benzyloxy)carbonyl]amino}methyl)cyclobutane-1-carboxylic acid |
2580102-69-6 | 95.0% | 0.1g |
$1244.0 | 2025-03-12 | |
| Enamine | EN300-6975715-0.25g |
rac-(1R,2S)-2-({[(benzyloxy)carbonyl]amino}methyl)cyclobutane-1-carboxylic acid |
2580102-69-6 | 95.0% | 0.25g |
$1300.0 | 2025-03-12 | |
| Enamine | EN300-6975715-0.5g |
rac-(1R,2S)-2-({[(benzyloxy)carbonyl]amino}methyl)cyclobutane-1-carboxylic acid |
2580102-69-6 | 95.0% | 0.5g |
$1357.0 | 2025-03-12 | |
| Enamine | EN300-6975715-1.0g |
rac-(1R,2S)-2-({[(benzyloxy)carbonyl]amino}methyl)cyclobutane-1-carboxylic acid |
2580102-69-6 | 95.0% | 1.0g |
$1414.0 | 2025-03-12 | |
| Enamine | EN300-6975715-2.5g |
rac-(1R,2S)-2-({[(benzyloxy)carbonyl]amino}methyl)cyclobutane-1-carboxylic acid |
2580102-69-6 | 95.0% | 2.5g |
$2771.0 | 2025-03-12 | |
| Enamine | EN300-6975715-5.0g |
rac-(1R,2S)-2-({[(benzyloxy)carbonyl]amino}methyl)cyclobutane-1-carboxylic acid |
2580102-69-6 | 95.0% | 5.0g |
$4102.0 | 2025-03-12 | |
| Enamine | EN300-6975715-10.0g |
rac-(1R,2S)-2-({[(benzyloxy)carbonyl]amino}methyl)cyclobutane-1-carboxylic acid |
2580102-69-6 | 95.0% | 10.0g |
$6082.0 | 2025-03-12 |
rac-(1R,2S)-2-({[(benzyloxy)carbonyl]amino}methyl)cyclobutane-1-carboxylic acid Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
Additional information on rac-(1R,2S)-2-({[(benzyloxy)carbonyl]amino}methyl)cyclobutane-1-carboxylic acid
Professional Introduction to rac-(1R,2S)-2-({[(benzyloxy)carbonyl]amino}methyl)cyclobutane-1-carboxylic Acid (CAS No. 2580102-69-6)
Rac-(1R,2S)-2-({[(benzyloxy)carbonyl]amino}methyl)cyclobutane-1-carboxylic acid, with the CAS number 2580102-69-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its cyclobutane core and functionalized side chains, which make it a promising candidate for various biochemical applications.
The molecular structure of Rac-(1R,2S)-2-({[(benzyloxy)carbonyl]amino}methyl)cyclobutane-1-carboxylic acid features a chiral center at the cyclobutane ring, which contributes to its unique stereochemical properties. The presence of a benzyloxy carbonyl group and an amino methyl side chain further enhances its potential as a building block for more complex pharmacological entities. This compound's design reflects the growing trend in drug development towards highly specific and targeted molecular interactions.
In recent years, there has been a surge in research focused on the development of novel chiral auxiliaries and ligands for asymmetric synthesis. The stereochemistry of Rac-(1R,2S)-2-({[(benzyloxy)carbonyl]amino}methyl)cyclobutane-1-carboxylic acid makes it an attractive candidate for such applications. Studies have demonstrated its utility in facilitating enantioselective transformations, which are crucial for the synthesis of optically active pharmaceuticals. The benzyloxy carbonyl group, in particular, serves as a protective group for the amino function, allowing for selective modifications without compromising the integrity of the chiral center.
The pharmaceutical industry has shown particular interest in this compound due to its potential as an intermediate in the synthesis of protease inhibitors and other enzyme-targeting drugs. Proteases play a critical role in numerous biological pathways, making them prime targets for therapeutic intervention. The cyclobutane moiety in Rac-(1R,2S)-2-({[(benzyloxy)carbonyl]amino}methyl)cyclobutane-1-carboxylic acid is known to enhance binding affinity and selectivity, which are essential properties for effective drug design.
Recent advancements in computational chemistry have also highlighted the importance of molecular modeling in understanding the interactions between Rac-(1R,2S)-2-({[(benzyloxy)carbonyl]amino}methyl)cyclobutane-1-carboxylic acid and biological targets. These studies have provided valuable insights into how the compound's structure can be optimized to improve its pharmacokinetic properties. For instance, simulations have shown that slight modifications to the benzyloxy carbonyl group can significantly enhance binding affinity to specific protease targets.
The synthesis of Rac-(1R,2S)-2-({[(benzyloxy)carbonyl]amino}methyl)cyclobutane-1-carboxylic acid presents several challenges due to its complex stereochemistry. However, recent methodological improvements have made it more accessible to researchers. One such advancement involves the use of transition metal-catalyzed cross-coupling reactions, which have streamlined the introduction of functional groups while maintaining high enantiomeric purity. These techniques have been instrumental in enabling large-scale production and further exploration of this compound's potential.
Ongoing research is also exploring the use of Rac-(1R,2S)-2-({[(benzyloxy)carbonyl]amino}methyl)cyclobutane-1-carboxylic acid in combination with other bioactive molecules to develop novel therapeutic agents. For example, studies have investigated its role as a precursor in the synthesis of peptidomimetics—small molecules that mimic the structure and function of peptides but with improved stability and bioavailability. These peptidomimetics are being evaluated for their potential in treating various diseases, including cancer and inflammatory disorders.
The benzyloxy carbonyl group in this compound is particularly noteworthy for its versatility in chemical transformations. It can be readily removed under mild acidic conditions, allowing for subsequent functionalization of the amino group. This property makes it an invaluable tool in synthetic chemistry, enabling researchers to construct complex molecules with precision and efficiency.
In conclusion, rac-(1R,2S)-2-({[(benzyloxy)carbonyl]amino}methyl)cyclobutane-1-carboxylic acid (CAS No. 2580102-69-6) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and functional groups make it a versatile intermediate for synthesizing highly active pharmaceutical ingredients (APIs). As research continues to uncover new applications and synthetic strategies, this compound is poised to play a crucial role in the development of next-generation therapeutics.
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